molecular weight and formula of 1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
molecular weight and formula of 1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione, a molecule of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, including its molecular weight and formula, and explores its synthesis, potential applications, and relevant experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and the development of novel organic compounds.
Core Molecular Attributes
1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a fluorene moiety linked to a maleimide group. The presence of a fluorine atom on the fluorene ring is a key structural feature, often introduced to modulate the electronic properties and biological activity of the molecule.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀FNO₂ | [3] |
| Molecular Weight | 279.27 g/mol | [3] |
| CAS Number | 4528-89-6 | [3] |
Figure 1: Chemical structure of 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione.
Scientific Context and Potential Applications
The unique structural combination of a fluorene scaffold and a maleimide ring suggests a range of potential applications for 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione in various scientific domains.
2.1. Role in Drug Discovery
Fluorene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The fluorene core is present in numerous bioactive compounds and natural products.[5] The incorporation of a fluorine atom can further enhance the pharmacological profile of a molecule by improving its metabolic stability, bioavailability, and binding affinity to target proteins.[1][2]
The maleimide moiety is a well-known reactive group, often utilized in bioconjugation chemistry to link molecules to proteins and other biomolecules through Michael addition with thiol groups of cysteine residues.[6] This makes 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione a potential building block for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.
Furthermore, derivatives of 1H-pyrrole-2,5-dione have been investigated as cholesterol absorption inhibitors and for their ability to suppress the formation of foam cells and inflammatory responses, indicating potential applications in cardiovascular disease research.[7]
2.2. Materials Science Applications
Fluorene-containing polymers are of significant interest in materials science due to their excellent photoelectric properties, including fluorescence and conductivity.[4] These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[4] The maleimide group can be polymerized, suggesting that 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione could serve as a monomer for the creation of novel polymers with tailored optical and electronic properties.[8][9]
Synthesis and Characterization
The synthesis of N-substituted maleimides, such as the title compound, typically involves the reaction of a primary amine with maleic anhydride, followed by a cyclization/dehydration step.[10] In the case of 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione, the synthesis would likely proceed via the reaction of 2-amino-7-fluorofluorene with maleic anhydride.
3.1. Hypothetical Synthesis Workflow
Figure 2: A plausible synthetic route for 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione.
3.2. Characterization Techniques
The structural confirmation of the synthesized compound would be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the maleimide ring.
Experimental Protocol: Evaluation of Cytotoxic Activity
Given the potential of fluorene derivatives in cancer research, a primary investigation into the biological activity of 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione would involve assessing its cytotoxicity against various cancer cell lines.
4.1. Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione in a selected cancer cell line (e.g., MCF-7, A549).
Materials:
-
1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione in DMSO. Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
1-(7-Fluoro-9H-fluoren-2-yl)-1H-pyrrole-2,5-dione is a compound with significant potential in both drug discovery and materials science. Its unique combination of a biologically active fluorene core, a reactive maleimide group, and a strategically placed fluorine atom makes it a promising candidate for further investigation. This guide provides a foundational understanding of its properties and potential applications, offering a starting point for researchers and professionals in the field.
References
- Yilmaz, F., et al. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. Archiv der Pharmazie.
-
NIST. 1H-Pyrrole-2,5-dione. In: NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available from: [Link]
- Melnykov, K. P. Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
-
MDPI. Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE. Available from: [Link]
-
ResearchGate. Synthesis and study thermal properties of some new maleimide polymers contain sulfa drugs. Available from: [Link]
-
Optica Publishing Group. Investigation of optical and thermal properties of N-(alkyl-substituted) maleimides for use in zero–zero-birefringence polymer. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available from: [Link]
-
RSC Publishing. Maleimide copolymers containing azobenzene moieties – synthesis and study of liquid crystalline and optical properties. Available from: [Link]
- National Center for Biotechnology Information. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PubMed Central.
-
PubChem. 1-hydroxy-1H-pyrrole-2,5-dione. Available from: [Link]
- National Center for Biotechnology Information. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... PubMed Central.
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Available from: [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]
-
PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available from: [Link]
-
MDPI. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available from: [Link]
- National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
-
MDPI. Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Available from: [Link]
- National Center for Biotechnology Information. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed Central.
- Google Patents. WO2013009543A1 - Polycyclic pyrrolidine-2,5-dione derivatives as -formyl peptide receptor like-1 (fprl-1) receptor modulators.
-
ResearchGate. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Available from: [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. mdpi.com [mdpi.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of optical and thermal properties of N-(alkyl-substituted) maleimides for use in zero–zero-birefringence polymer [opg.optica.org]
- 10. cibtech.org [cibtech.org]
